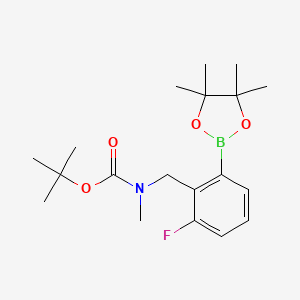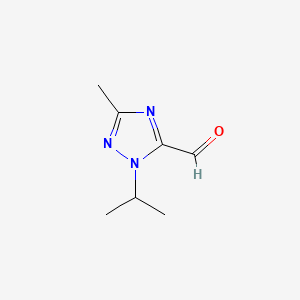
1-Isopropyl-3-methyl-1H-1,2,4-triazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a methyl group and an isopropyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-(1-methylethyl)-1H-1,2,4-triazole with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde is primarily related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the aldehyde group can undergo nucleophilic addition reactions, which are crucial in various biochemical pathways.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole-3-carboxaldehyde: Lacks the methyl and isopropyl groups, resulting in different chemical properties.
3-Methyl-1H-1,2,4-triazole-5-carboxaldehyde: Similar structure but without the isopropyl group.
1-(1-Methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde: Similar structure but without the methyl group.
Uniqueness
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxaldehyde is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These modifications can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
5-methyl-2-propan-2-yl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(4-11)8-6(3)9-10/h4-5H,1-3H3 |
InChIキー |
PLJSQWPSFNFCHV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


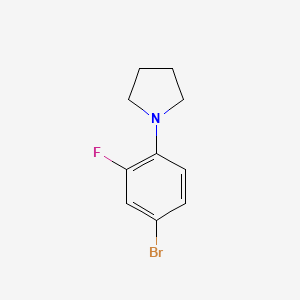


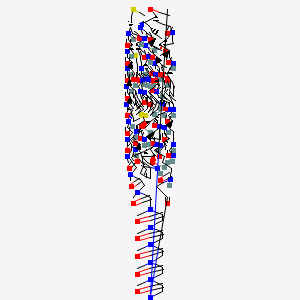
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
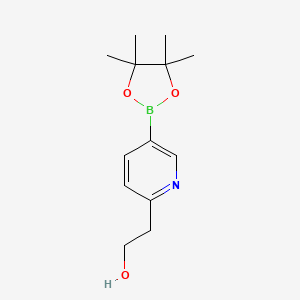


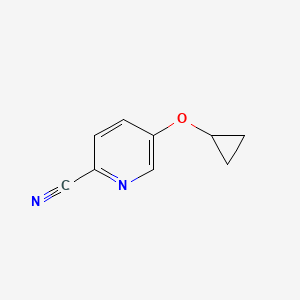
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
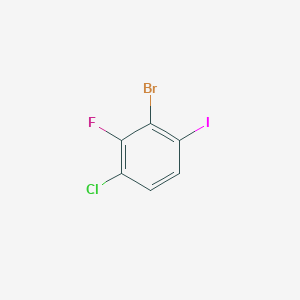
![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)

